![molecular formula C10H14N6O6P- B1260834 Adenosine 5'-phosphoramidate(1-)](/img/structure/B1260834.png)
Adenosine 5'-phosphoramidate(1-)
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Overview
Description
Adenosine 5'-phosphoramidate(1-) is conjugate base of adenosine 5'-phosphoramidate; major species at pH 7.3. It is a conjugate base of an adenosine 5'-phosphoramidate.
Scientific Research Applications
Role in Biochemistry and Molecular Biology
Adenosine 5'-phosphoramidate(1-) and similar phosphorous-containing molecules are integral to the biochemistry of all living cells. They partake in critical processes by forming unique P–N (phosphoramidate) linkages. Despite their rarity, these compounds are not just biochemical oddities; they are central to cellular metabolism and play pivotal roles in various biological activities. Their significance extends to modifying unusual amino acids in proteins and contributing to natural modifications in DNA and nucleotides, emphasizing their role in cellular metabolism (Petkowski, Bains, & Seager, 2019).
Drug Design and Therapeutics
Phosphoramidate substituted nucleoside analogs are being studied for their effects in model systems concerning cancer, HIV, and fertility. Compounds like WHI-07, an arylphosphoramidate derivative of zidavudine, demonstrate the potency of these molecules. They exhibit multifunctionality, indicating their potential as drug candidates against a range of diseases. This approach also underscores the future direction of drug discovery, emphasizing the development of multifunctional drugs (Venkatachalam, Goodman, Qazi, D’cruz, & Uckun, 2004).
Nucleotide Synthesis
Recent trends in nucleotide synthesis highlight the importance of phosphoramidate(1-) compounds. These compounds, including 5'-phosphoramidate nucleosides, play a crucial role in the synthesis of various nucleotides and their derivatives. While significant research has been done, there's still a need for a universal methodology compatible with a wide range of nucleoside analogs, indicating ongoing research and potential in this field (Roy, Depaix, Périgaud, & Peyrottes, 2016).
Potential Therapeutic Applications
Adenosine and its derivatives, including structures like Adenosine 5'-phosphoramidate(1-), play a crucial role in various physiological processes. Their therapeutic potential is being explored in several fields, including inflammation, chronic obstructive pulmonary disease, and myocardial perfusion imaging. The recent understanding of the A2A adenosine receptor and its ligands has opened new avenues for the development of selective ligands with potential therapeutic applications (Guerrero, 2018).
properties
Molecular Formula |
C10H14N6O6P- |
---|---|
Molecular Weight |
345.23 g/mol |
IUPAC Name |
amino-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]phosphinate |
InChI |
InChI=1S/C10H15N6O6P/c11-8-5-9(14-2-13-8)16(3-15-5)10-7(18)6(17)4(22-10)1-21-23(12,19)20/h2-4,6-7,10,17-18H,1H2,(H2,11,13,14)(H3,12,19,20)/p-1/t4-,6-,7-,10-/m1/s1 |
InChI Key |
LDEMREUBLBGZBO-KQYNXXCUSA-M |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(N)[O-])O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(N)[O-])O)O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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